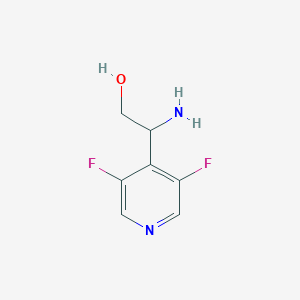

2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol

描述

属性

分子式 |

C7H8F2N2O |

|---|---|

分子量 |

174.15 g/mol |

IUPAC 名称 |

2-amino-2-(3,5-difluoropyridin-4-yl)ethanol |

InChI |

InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2 |

InChI 键 |

FITUYFOXNZCJDC-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=C(C=N1)F)C(CO)N)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol typically involves the reaction of 3,5-difluoropyridine with an appropriate aminoethanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

化学反应分析

Types of Reactions

2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

科学研究应用

2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol is used in several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

作用机制

The mechanism of action of 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

相似化合物的比较

Table 1: Key Properties of 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol and Analogues

Key Observations:

Substituent Effects: Fluorine vs. Pyridine vs. Benzene Rings: The pyridine core introduces a nitrogen heteroatom, enabling dipole interactions and π-stacking distinct from benzene-based analogs (e.g., 2-Amino-2-(4-methylphenyl)ethan-1-ol) .

Hydrogen-Bonding Capacity: The amino and hydroxyl groups in the target compound likely act as dual H-bond donors, similar to the carboxylic acid moiety in (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid, which forms a 2.202 Å H-bond with Gln215 .

生物活性

2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol, with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol, is a compound featuring a pyridine ring substituted with two fluorine atoms and an amino alcohol moiety. This unique structure suggests potential biological activities, particularly in pharmacological applications. Despite limited direct studies on this compound's biological activity, insights can be drawn from its structural analogs and related compounds.

Chemical Structure and Properties

The compound possesses several functional groups that may influence its biological behavior:

- Pyridine Ring : Known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

- Fluorine Substituents : Fluorination often enhances the metabolic stability and lipophilicity of compounds, facilitating better cell membrane penetration and increased binding affinity to target proteins.

- Amino Alcohol Group : This moiety is commonly associated with neuroactive properties and potential therapeutic effects in various diseases.

Potential Biological Activities

While specific studies on this compound are sparse, compounds with similar structures have demonstrated various biological activities:

Antimicrobial Activity

Fluorinated pyridines are often investigated for their antimicrobial properties. For instance:

- Fluoroquinolones : A class of antibiotics that includes fluorinated pyridine derivatives has shown effectiveness against a wide range of bacterial infections due to their ability to inhibit DNA gyrase and topoisomerase IV .

Neuroprotective Effects

Compounds containing amino alcohol functionalities have been studied for neuroprotective effects. Research indicates that such compounds may influence neurotransmitter systems and exhibit protective effects against neurodegenerative diseases.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study on related compounds synthesized via similar routes has indicated that modifications in the pyridine ring can significantly alter biological activity. For example, the introduction of fluorine at specific positions has been shown to enhance antibacterial potency .

- Mechanism of Action : The mechanism by which fluorinated compounds exert their effects often involves interaction with bacterial enzymes or receptors in mammalian systems. The presence of both amino and hydroxyl groups may facilitate hydrogen bonding, enhancing binding affinity to target sites .

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|---|

| This compound | C7H8F2N2O | 174.15 g/mol | TBD (To Be Determined) | TBD |

| Delafloxacin | C18H12ClF3N4O4 | 440.8 g/mol | Yes | Limited |

| Lascufloxacin | C18H20F3N5O4 | 440.8 g/mol | Yes | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。